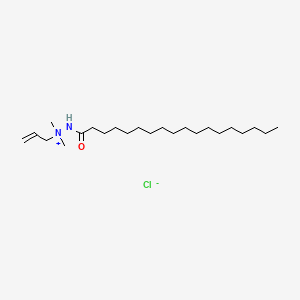
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride is a quaternary ammonium compound with a long hydrophobic stearoyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride can be synthesized through a multi-step process involving the following steps:
Alkylation: The initial step involves the alkylation of dimethylhydrazine with allyl chloride to form 1-allyl-1,1-dimethylhydrazine.
Acylation: The resulting product is then acylated with stearoyl chloride under anhydrous conditions to yield 1-allyl-1,1-dimethyl-2-stearoylhydrazine.
Quaternization: Finally, the compound is quaternized with methyl chloride to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiolates are employed under mild conditions.
Major Products Formed:
Oxidation: Stearoyl oxides and hydrazine oxides.
Reduction: Hydrazine derivatives.
Substitution: Allyl-substituted products.
Scientific Research Applications
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-allyl-1,1-dimethyl-2-stearoylhydrazinium chloride involves its interaction with lipid membranes. The hydrophobic stearoyl chain integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
- 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride
- 1-Allyl-1,1-dimethyl-2-myristoylhydrazinium chloride
Comparison: 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride is unique due to its longer stearoyl chain, which enhances its hydrophobic interactions and surfactant properties compared to its shorter-chain analogs .
Properties
CAS No. |
68123-40-0 |
|---|---|
Molecular Formula |
C23H47ClN2O |
Molecular Weight |
403.1 g/mol |
IUPAC Name |
dimethyl-(octadecanoylamino)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C23H46N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)24-25(3,4)22-6-2;/h6H,2,5,7-22H2,1,3-4H3;1H |
InChI Key |
MARWWCQBTYFPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[N+](C)(C)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















